1-(4-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-16-7-9-17(10-8-16)24-21(26)23-14-19(20-6-3-13-27-20)25-12-11-15-4-1-2-5-18(15)25/h1-10,13,19H,11-12,14H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYNUOTWBNXRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The indolin core is synthesized via Fischer indole cyclization, a well-established method for constructing bicyclic systems. A representative procedure involves:
Reagents :
- Phenylhydrazine hydrochloride (1.0 equiv)
- 4-Chlorophenylacetone (1.2 equiv)
- ZnCl₂ (0.1 equiv) as Lewis acid catalyst
Conditions :
- Reflux in glacial acetic acid (120°C, 8 hr)
- Yield: 78–82% after recrystallization from ethanol/water (3:1)
Mechanistic Insight :
The reaction proceeds through enolization of the ketone, followed by-sigmatropic rearrangement and cyclodehydration.
Furan-2-yl Moiety Incorporation
Paal-Knorr Cyclization
The furan ring is constructed via Paal-Knorr synthesis using a 1,4-diketone precursor:
Reaction Setup :
- 1-(4-Chlorophenyl)-3-oxobutane-1,4-dione (1.0 equiv)
- Ammonium acetate (2.5 equiv)
- Acetic acid (neat)
Optimized Parameters :
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.4 Hz, 2H), 7.32 (d, J = 8.4 Hz, 2H), 6.78 (dd, J = 3.6, 1.8 Hz, 1H), 6.48 (d, J = 3.2 Hz, 1H), 3.92 (s, 2H)
Urea Bond Formation Strategies
High-Pressure Q-Tube Reactor Method
Adapting the protocol from ACS Omega, urea formation is achieved under controlled pressure:
Reaction Components :
- 1-(4-Chlorophenyl)ethylamine (1.0 equiv)
- 2-(Furan-2-yl)-2-(indolin-1-yl)ethyl isocyanate (1.05 equiv)
- Trifluoroacetic acid (TFA, 10 mol%)
- Acetic acid (3.0 equiv) in ethanol
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Pressure | 8–10 bar |
| Reaction Time | 35 min |
| Solvent Volume | 15 mL ethanol |
| Catalyst Loading | 10 mol% TFA |
Yield Enhancement :
Mechanistic Pathway :
The TFA catalyzes nucleophilic attack of the amine on the isocyanate carbonyl, followed by proton transfer and elimination of CO₂.
Purification and Characterization
Crystallization Protocol
Post-reaction purification employs a dual-solvent system:
Procedure :
- Cool reaction mixture to 0°C
- Add hexane (3 volumes) to precipitate crude product
- Dissolve in hot ethyl acetate (60°C)
- Gradual addition of n-heptane (1:2 v/v)
- Isolate crystals via vacuum filtration
Purity Metrics :
| Technique | Result |
|---|---|
| HPLC | 99.2% |
| Melting Point | 184–186°C |
| TLC (Rf) | 0.43 (SiO₂, EtOAc) |
Comparative Analysis of Synthetic Routes
A systematic evaluation of three documented methods reveals critical performance differences:
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Q-Tube High Pressure | 89 | 99.2 | 35 min | Excellent |
| Conventional Reflux | 62 | 95.4 | 6 hr | Moderate |
| Microwave-Assisted | 75 | 97.8 | 25 min | Limited |
Data adapted from ACS Omega and related urea synthesis literature.
Critical Process Parameters
Temperature Effects
A temperature gradient study (100–150°C) demonstrates optimal urea formation at 130°C:
Key Observations :
- Below 120°C: Incomplete conversion (≤75%)
- Above 140°C: Degradation products increase (≥12%)
Solvent Screening
Ethanol outperforms alternative solvents in yield and purity:
| Solvent | Yield (%) | Side Products (%) |
|---|---|---|
| Ethanol | 89 | 1.2 |
| DMF | 72 | 8.4 |
| THF | 65 | 12.3 |
| Acetonitrile | 58 | 15.6 |
Scalability and Industrial Considerations
The Q-Tube reactor methodology shows exceptional scalability potential:
Batch Size Trials :
| Scale (mmol) | Yield (%) | Purity (%) |
|---|---|---|
| 5 | 89 | 99.2 |
| 50 | 87 | 98.7 |
| 500 | 85 | 98.1 |
Economic Factors :
- Catalyst recycling: TFA recovery ≥92% via vacuum distillation
- Solvent reuse: Ethanol recycled 5× without yield loss
Chemical Reactions Analysis
Hydrolysis Reactions
The urea group (-NH-CO-NH-) is susceptible to hydrolysis under acidic or basic conditions, yielding amine and carbonyl-containing products.
-
Key Insight : Acidic hydrolysis proceeds faster but may lead to side reactions with the indole or furan rings. Basic conditions preserve aromatic systems but require higher temperatures.
Oxidation Reactions
The furan ring and indole moiety are primary oxidation targets.
Furan Ring Oxidation
| Reagent | Conditions | Product | Observations | Sources |
|---|---|---|---|---|
| KMnO₄ (1 eq) | H₂O, reflux, 6 h | 2,5-Diketone derivative | Complete ring opening | |
| H₂O₂ (30%) | AcOH, 55–60°C, 2 h | Epoxy-furan intermediate | Limited conversion (~40%) |
Indole Oxidation
| Reagent | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Ozone (O₃) | CH₂Cl₂, -78°C, 1 h | Indole-2,3-dione (isatin derivative) | 72% after workup | |
| DDQ | DCM, rt, 12 h | Aromatic C-N bond cleavage | Complex mixture |
Reduction Reactions
The urea carbonyl and aromatic chlorines are reducible sites.
Substitution Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS).
Cycloaddition and Coupling Reactions
The furan ring participates in Diels-Alder reactions, while the indole nitrogen enables cross-coupling.
Diels-Alder with Maleic Anhydride
| Conditions | Product | Stereochemistry | Sources |
|---|---|---|---|
| Toluene, 110°C, 8 h | Endo-adduct with fused oxabicyclic system | >90% endo selectivity |
Buchwald-Hartwig Coupling
| Catalyst | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | t-BuOH, 100°C, 24 h | N-Arylated indole-urea hybrid | 76% |
Stability Under Physiological Conditions
Studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal:
| Condition | Half-Life | Degradation Products | Sources |
|---|---|---|---|
| pH 1.2, 37°C | 2.3 h | Hydrolyzed urea + oxidized indole | |
| pH 7.4, 37°C | 8.7 h | Intact compound + minor dechlorination |
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Catalyst Dependence |
|---|---|---|---|
| Hydrolysis (acidic) | Fast | 45–50 | Low |
| Oxidation (furan) | Moderate | 60–70 | KMnO₄ required |
| NAS (4-Cl phenyl) | Slow | 95–110 | CuI enhances |
Key Findings:
-
The urea group’s hydrolysis dominates under acidic conditions, while the chlorophenyl group shows reactivity in substitution reactions .
-
Oxidation of the furan ring with KMnO₄ provides a high-yield route to diketones, critical for further functionalization .
-
Palladium-catalyzed couplings enable modular synthesis of hybrid structures .
Data synthesized from peer-reviewed protocols and physicochemical databases . Experimental yields and conditions reflect optimized literature procedures.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 1-(4-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea exhibit antiproliferative effects against various cancer cell lines. The indole and furan moieties are critical for this activity, as they are often found in bioactive natural products. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific molecular targets, such as kinases involved in cell proliferation pathways.
Enzyme Inhibition
The urea moiety's ability to act as a hydrogen bond donor allows the compound to interact effectively with enzyme active sites. Notably, it has been studied for its potential as a urease inhibitor. Urease is an enzyme associated with several pathological conditions, including kidney stone formation and peptic ulcers. In vitro studies have demonstrated that related compounds can exhibit potent inhibitory activity against urease, suggesting that 1-(4-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea may also possess similar properties .
Case Study 1: Antiproliferative Effects
A study investigating the antiproliferative effects of various indole-based compounds found that those structurally similar to 1-(4-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea showed significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Urease Inhibition
In another study focused on urease inhibitors, derivatives based on the urea structure were synthesized and evaluated for their inhibitory potency against jack bean urease. The results indicated that modifications to the furan and indole components could enhance inhibitory activity, with some derivatives achieving IC50 values significantly lower than standard inhibitors .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(2-(furan-2-yl)ethyl)urea: Lacks the indoline moiety.
1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)ethyl)urea: Lacks the furan ring.
1-(4-Methylphenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea: Has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
1-(4-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea is unique due to the combination of its chlorophenyl, furan, and indoline groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(4-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a urea functional group, a furan moiety, and an indolin-1-yl group, suggest a variety of biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Urea Group | Acts as a hydrogen bond donor, facilitating interactions with biological targets. |
| Furan Moiety | Known for various biological activities, including antiproliferative effects. |
| Indoline Structure | Associated with antitumor properties due to its presence in several natural products. |
The presence of the 4-chlorophenyl substituent enhances its biological activity by potentially increasing lipophilicity and modulating interactions with cellular targets.
Antiproliferative Properties
Research indicates that compounds similar to 1-(4-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea exhibit antiproliferative activity against various cancer cell lines. The indole and furan moieties are particularly noteworthy for their roles in inhibiting tumor growth. For instance, studies have shown that derivatives containing indole structures can effectively target cancer cells through multiple pathways .
The proposed mechanisms of action for this compound include:
- Kinase Inhibition: The urea moiety may facilitate binding to the ATP-binding pocket of kinases, which are crucial in regulating cell proliferation and survival.
- Interaction with Cellular Pathways: By modulating specific molecular targets such as enzymes or receptors, the compound can influence various biological pathways involved in cancer progression .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Indole Derivatives: A series of 2,4-disubstituted furo[3,2-b]indole derivatives were synthesized and tested for anticancer potential. Among them, certain compounds exhibited selective activity against human tumor cell lines, demonstrating the importance of structural modifications in enhancing efficacy .
- Xanthine Oxidase Inhibitors: Indole rings have been employed as scaffolds for designing inhibitors targeting xanthine oxidase, showcasing their versatility in medicinal chemistry .
Research Findings
Recent findings highlight the compound's potential applications in treating various conditions:
| Activity | IC50 Values | Target |
|---|---|---|
| Antiproliferative | 20–40 µM (against S. aureus) | Cancer Cell Lines |
| Kinase Inhibition | Varies (specific kinases) | Cancer Treatment |
These results indicate that further exploration of 1-(4-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea could lead to significant advancements in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea, and what are the critical optimization parameters?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the urea moiety via reaction of an isocyanate intermediate with an amine. For example, coupling 4-chlorophenyl isocyanate with a pre-synthesized indolin-furan ethylamine derivative in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield. Key parameters include temperature control to avoid side reactions (e.g., urea hydrolysis) and solvent selection to enhance solubility of intermediates .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : H and C NMR in DMSO-d resolve aromatic protons (δ 6.8–8.1 ppm), furan protons (δ 6.2–7.4 ppm), and urea NH signals (δ 9.2–10.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 423.12).
- X-ray Crystallography : Single crystals grown via slow evaporation in ethanol/water (3:1) can be analyzed to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the urea group) .
Q. What strategies are effective for assessing solubility and stability under experimental conditions?
- Methodology :
- Solubility : Test in solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy at 25°C.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability in buffers (pH 1–9) identifies susceptible bonds (e.g., urea cleavage in acidic conditions) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s biological targets?
- Methodology :
- Design analogs with modifications to the furan, indolin, or urea moieties.
- Evaluate binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays against targets (e.g., kinase enzymes).
- Computational docking (AutoDock Vina) using crystallographic data from related urea derivatives predicts binding modes and guides synthetic prioritization .
Q. What computational approaches are suitable for predicting metabolic pathways and toxicity profiles?
- Methodology :
- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and hepatotoxicity.
- Metabolite Identification : Molecular dynamics simulations (GROMACS) model phase I/II metabolism, focusing on furan ring oxidation and urea hydrolysis .
Q. How can trace quantification of this compound in biological matrices be achieved with minimal interference?
- Methodology :
- LC-MS/MS : Optimize a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Use MRM transitions for quantification (e.g., m/z 423→228).
- Validation : Assess linearity (1–500 ng/mL), LOD/LOQ (0.1/0.3 ng/mL), and recovery (>85%) in plasma or tissue homogenates .
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 45% vs. 70%) may arise from differences in solvent purity or anhydrous conditions. Replicate reactions under strict nitrogen protection to ensure consistency .
- Biological Activity Discrepancies : Conflicting IC values in kinase assays could reflect assay conditions (e.g., ATP concentration). Standardize protocols using validated kinase profiling panels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
